![molecular formula C22H18ClFN4OS B8234440 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group at the 7-position and a 4-(2-fluorophenyl)piperazin-1-yl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a condensation reaction between a thieno[3,2-d]pyrimidine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with a 2-chlorophenyl halide in the presence of a base such as potassium carbonate.
Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: The final step involves the reaction of the intermediate compound with 4-(2-fluorophenyl)piperazine. This can be achieved through a nucleophilic substitution reaction, typically using a suitable solvent such as dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorine atom in the 2-chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in the formation of amine or alcohol derivatives.
科学研究应用
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as potential therapeutic agents for the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets, including receptors, enzymes, and ion channels.
Biochemistry: The compound is used in biochemical assays to study its interactions with proteins and other biomolecules.
Industrial Applications:
作用机制
The mechanism of action of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets can include:
Receptors: The compound may bind to specific receptors, such as G protein-coupled receptors or ion channels, leading to changes in cellular signaling pathways.
Enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic processes.
Ion Channels: The compound may modulate the activity of ion channels, influencing the flow of ions across cell membranes and affecting cellular excitability.
The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
相似化合物的比较
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
7-(2-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a similar structure but with a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s chemical properties and biological activity.
7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a chlorine atom instead of a fluorine atom. The presence of the chlorine atom can influence the compound’s reactivity and interactions with biological targets.
7-(2-chlorophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a bromine atom instead of a fluorine atom. The presence of the bromine atom can affect the compound’s chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-16-6-2-1-5-14(16)15-13-30-20-19(15)25-22(26-21(20)29)28-11-9-27(10-12-28)18-8-4-3-7-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPODMHWNXHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
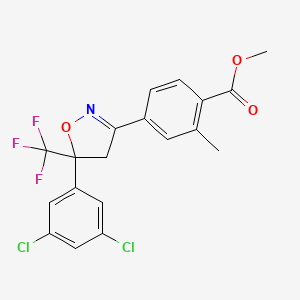
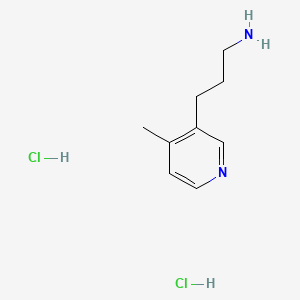

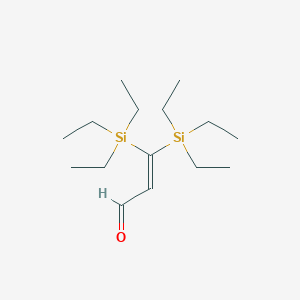
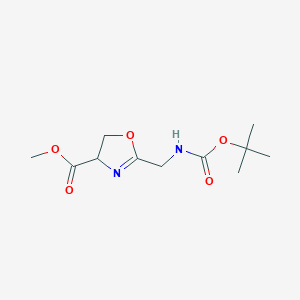
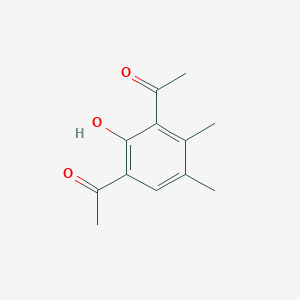
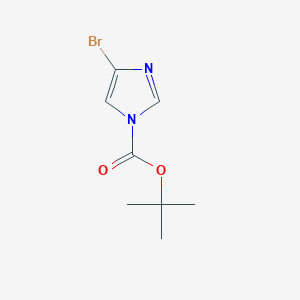
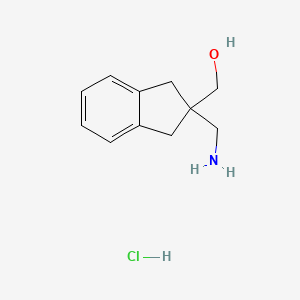
![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)
![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
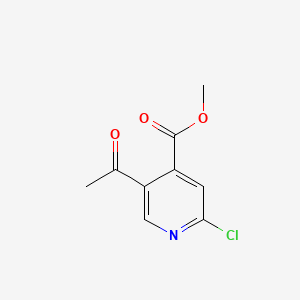
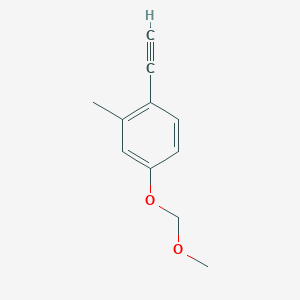
![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
